

Technical Support Center: Improving Adhesion of Copper-Nickel (Cu-Ni) Films

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest | | |
|----------------------|---------------|-----------|
| Compound Name: | Copper;nickel | |
| Cat. No.: | B14735933 | Get Quote |

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and professionals working to enhance the adhesion of copper-nickel thin films to various substrates.

Troubleshooting Guide: Common Adhesion Issues

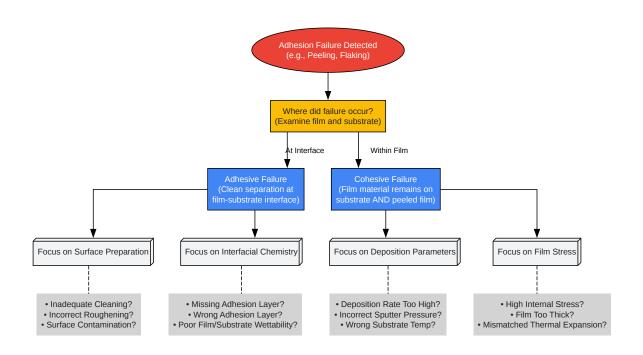
Poor adhesion is a frequent challenge in thin film deposition, often manifesting as peeling, flaking, or blistering of the Cu-Ni film.[1][2] Use this guide to diagnose and resolve common adhesion failures.

Problem: Film delaminates or peels easily from the substrate.

This is the most common adhesion failure. The source of the issue can typically be traced to substrate preparation, the deposition process itself, or internal stresses within the film.

Logical Troubleshooting Flowchart





Click to download full resolution via product page

Caption: Troubleshooting flowchart for diagnosing Cu-Ni film adhesion failure.

Frequently Asked Questions (FAQs)

Q1: Why is my Cu-Ni film peeling off the substrate?

Film peeling, or delamination, is most often caused by inadequate surface preparation.[1] Contaminants like oils, grease, or native oxide layers on the substrate can act as a barrier, preventing a strong bond from forming.[1][3] Other significant factors include high internal







stress in the deposited film, a mismatch in the coefficient of thermal expansion between the film and substrate, and the absence of a suitable adhesion-promoting interlayer.

Q2: How does substrate cleaning affect adhesion?

Substrate cleaning is arguably the most critical step for ensuring good film adhesion.[4][5] The goal is to remove all organic and inorganic contaminants from the surface, allowing direct contact between the deposition material and the substrate.[4] For instance, ultrasonic cleaning in solvents can remove oils, while plasma cleaning can effectively remove tenacious surface contaminants and create a more reactive surface with dangling bonds, which significantly improves adhesion strength.[6][7] Studies have shown that a proper cleaning sequence can dramatically decrease surface contaminants like carbon and oxygen, leading to robust adhesion.[8]

Q3: What role does an adhesion layer (or seed layer) play?

An adhesion layer, often called a seed layer or buffer layer, is a thin intermediate film deposited between the substrate and the main Cu-Ni film.[9] It is used when the Cu-Ni film has inherently poor adhesion to the substrate material (e.g., copper on polymers or glass).[6][10] Materials like nickel (Ni), chromium (Cr), or titanium (Ti) are often used as adhesion layers because they bond well to both the substrate and the subsequent Cu-Ni film.[7][11][12] A Ni-Cr seed layer, for example, has been shown to improve the peel strength and thermal stability of copper films on flexible substrates.[10]

Q4: Can surface roughness improve adhesion?

Yes, increasing surface roughness can enhance adhesion through a mechanism called mechanical interlocking.[3] Techniques like sandblasting, chemical etching, or desmear treatments create microscopic peaks and valleys on the substrate surface.[3][13][14] The deposited film fills these features, creating a physical anchor that increases the force required to peel or shear the film off.[15][16] For example, increasing the desmear treatment time on a polymer film makes the surface rougher, which has been shown to enhance the adhesion strength of electrolessly deposited metal layers.[14]

Q5: How do deposition parameters influence adhesion?

Deposition parameters have a significant impact on film properties, including adhesion.



- Sputtering: In magnetron sputtering, parameters like argon pressure and sputtering power are crucial.[17] Lowering the chamber pressure can increase the energy of atoms arriving at the substrate, which may improve adhesion.[9][18] Increasing sputter power can also enhance adhesion, but an optimal balance must be found to avoid high internal stress.[17] [19]
- Electroplating: For electroplated films, controlling parameters such as current density, pH, and bath temperature is essential to ensure a high-quality, adherent coating.[20] Additives to the plating solution can also significantly improve film quality and adhesion.[20][21]

Q6: What is the best method to test the adhesion of my film?

Several methods are available, ranging from simple qualitative tests to complex quantitative measurements.[22] The choice depends on the film thickness, substrate type, and the specific data you need.[23]

- Tape Test (Qualitative): A piece of pressure-sensitive tape is applied firmly to the film and then rapidly pulled off.[8][24] The amount of film removed provides a qualitative measure of adhesion. The cross-hatch variation of this test (ASTM D3359) involves scoring the film in a grid pattern before applying the tape, making it more aggressive.[23][24]
- Scratch Test (Quantitative): A stylus is drawn across the film surface with a progressively increasing load until the film begins to fail. The load at which failure occurs, known as the critical load, provides a quantitative measure of adhesion.
- Pull-Off Test (Quantitative): A stud or dolly is glued to the film surface, and a tensile tester is used to pull it perpendicular to the substrate until the film detaches.[23] This test provides a quantitative value for adhesion strength in units of pressure (e.g., MPa or psi).[23]

Quantitative Data on Adhesion Improvement

The following tables summarize quantitative data from various studies, illustrating the impact of different parameters and techniques on the adhesion of metallic films.

Table 1: Effect of Deposition & Treatment Parameters on Adhesion Strength



| Parameter / Treatment | System | Substrate | Adhesion Metric | Result | Source |
|---------------------------------|---------------------------|-----------|-------------------------------|---|--------|
| Electroplating Potential | Cu-Ni Alloy Film | Copper | Shear Force | -0.5 V: 17.5 N-1.5 V: 180.1 N | [15] |
| Sputtering DC Voltage | Molybdenum Film | Polyimide | Critical Adhesion Force | 500 V: 420 mN640 V: 900 mN | [17] |
| Sputtering Argon Pressure | Molybdenum Film | Polyimide | Critical Adhesion Force | 5 mTorr: 860 mN30 mTorr: 660 mN | [17] |
| Annealing Temperature | Ni/Si Alloy Seed Layer | Silicon | Adhesion | 375 °C: 2.7 N/mm | [25] |
| Surface Cleaning | Copper Film | Alumina | Adhesion Strength | No Plasma: 6.1 MPaArgon Plasma: >34 MPa | [6] |

Table 2: Comparison of Adhesion with Different Interlayers



| Interlayer (Seed Layer) | Film | Substrate | Adhesion Test | Finding | Source |
|-------------------------------|----------|-----------|------------------|---|----------|
| None vs. Ni | Copper | Polymer | Peel Test | Ni interlayer provides the best adhesion compared to no layer, Ti, or Nb. | [10][12] |
| Ni/Si Alloy | Ni/Cu/Ag | Silicon | Peel Test | Adding a Ni/Si alloy seed layer increased adhesion strength by over 0.5 N/mm. | [25][26] |
| Ni-Cr | Copper | Polyimide | Peel Test | A Ni-Cr layer is effective in improving peel strength and thermostabilit y. | [10] |

Experimental Protocols Protocol 1: Standard Substrate Cleaning Procedure

This protocol describes a general-purpose cleaning procedure for substrates like silicon, glass, or alumina prior to deposition.

• Initial Degreasing: Submerge the substrates in a beaker containing acetone. Place the beaker in an ultrasonic bath and sonicate for 10-15 minutes to remove gross organic



contaminants.

- Solvent Rinse 1: Transfer the substrates to a beaker of isopropyl alcohol (IPA) and sonicate for another 10-15 minutes.
- DI Water Rinse: Thoroughly rinse the substrates with deionized (DI) water to remove the solvents.
- Drying: Dry the substrates using a stream of high-purity nitrogen gas.
- Plasma Cleaning (Optional but Recommended): Place the dried substrates into a plasma cleaner or the deposition chamber. Perform an in-situ argon (Ar) or oxygen (O₂) plasma clean for 5-10 minutes to remove any remaining organic residues and activate the surface.[6]
 [7][27]

Protocol 2: Magnetron Sputtering of a Cu-Ni Adhesion Layer

This protocol outlines the deposition of a thin Nickel adhesion layer followed by a Copper film.

- Substrate Loading: Load the cleaned substrates into the sputtering chamber.
- Pump Down: Evacuate the chamber to a base pressure of at least 5x10⁻⁶ Torr or lower to minimize contaminants.
- Substrate Heating (Optional): Heat the substrate to a desired temperature (e.g., 150-250°C) to promote adatom mobility and potentially improve adhesion.[4][5]
- Pre-sputtering: Sputter the Ni and Cu targets with the shutter closed for 5-10 minutes to clean their surfaces.
- Adhesion Layer Deposition (Ni):
 - Introduce Argon gas to the desired working pressure (e.g., 5-15 mTorr).[18]
 - Apply DC power to the Nickel target.
 - Open the shutter and deposit a thin (e.g., 5-20 nm) Ni layer onto the substrates.



- Film Deposition (Cu):
 - Without breaking vacuum, switch the power to the Copper target.
 - Deposit the Cu film to the desired thickness.
- Cool Down & Vent: Turn off the power and substrate heating. Allow the system to cool before venting with an inert gas like nitrogen.

Protocol 3: Adhesion Evaluation using Cross-Hatch Tape Test (ASTM D3359)

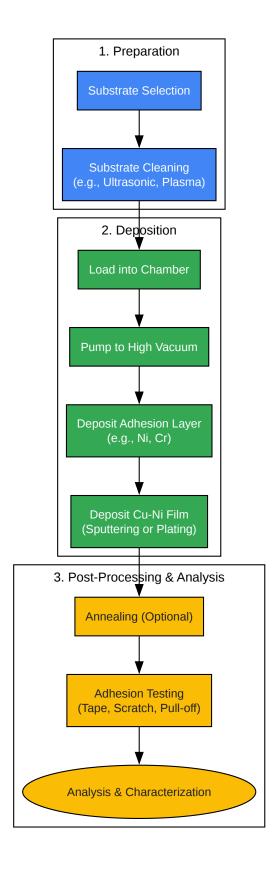
This protocol describes a standard method for qualitatively assessing film adhesion.[23]

- Preparation: Place the coated substrate on a firm, flat surface.
- Scribing: Using a sharp razor blade or a specialized cross-hatch cutting tool, make a series of parallel cuts through the film to the substrate. Make a second set of cuts perpendicular to the first, creating a grid or cross-hatch pattern.[23]
- Tape Application: Apply a piece of specified adhesive tape (e.g., 3M Scotch 610) over the grid. Press firmly with a finger or eraser to ensure good contact.[24]
- Tape Removal: Within 90 seconds of application, rapidly pull the tape off at an angle as close to 180° as possible.
- Inspection: Examine the grid area for any removal of the coating. Compare the result to the ASTM D3359 classification scale (5B: no peeling, to 0B: severe peeling) to rate the adhesion.

Visualized Workflows and Relationships

General Deposition & Adhesion Testing Workflow





Click to download full resolution via product page

Caption: A typical experimental workflow for depositing and testing Cu-Ni films.



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. americanelectro.com [americanelectro.com]
- 2. Electroplating Problems and Their Solutions [chemresearchco.com]
- 3. kerunfluids.com [kerunfluids.com]
- 4. jy-idea.com [jy-idea.com]
- 5. pp.bme.hu [pp.bme.hu]
- 6. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 7. researchgate.net [researchgate.net]
- 8. sensors.myu-group.co.jp [sensors.myu-group.co.jp]
- 9. moorfield.co.uk [moorfield.co.uk]
- 10. researchgate.net [researchgate.net]
- 11. electronics.org [electronics.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Formation of Cu–Ni Alloy Plating Film for Improving Adhesion between Metal and Resin [jstage.jst.go.jp]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. apps.dtic.mil [apps.dtic.mil]
- 19. researchgate.net [researchgate.net]
- 20. How to increase the adhesion and quality of electroplated layers-Tongding Metal Material | tin anode | Chemical [en.tongding.com.cn]
- 21. researchgate.net [researchgate.net]



- 22. researchgate.net [researchgate.net]
- 23. Organic Coatings Part 5: Adhesion Testing: Methods, Benefits, and Standards Polymer Innovation Blog [polymerinnovationblog.com]
- 24. nacl.com [nacl.com]
- 25. researchgate.net [researchgate.net]
- 26. Enhancing Adhesion and Reducing Ohmic Contact through Nickel–Silicon Alloy Seed Layer in Electroplating Ni/Cu/Ag - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Enhanced Adhesion of Copper Films on Fused Silica Glass Substrate by Plasma Pre-Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Support Center: Improving Adhesion of Copper-Nickel (Cu-Ni) Films]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b14735933#improving-adhesion-of-copper-nickel-films-on-substrates]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com